2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
Description
2-(5-Amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide is a pyrazole-based acetamide derivative featuring a 4-toluenesulfonyl (tosyl) group, a phenylamino substituent, and a 4-methylbenzyl moiety. This compound’s structural complexity arises from the pyrazole core, which is substituted with electron-withdrawing (tosyl) and electron-donating (amino, phenylamino) groups.
Properties
IUPAC Name |
2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-18-8-12-20(13-9-18)16-28-23(32)17-31-25(27)24(26(30-31)29-21-6-4-3-5-7-21)35(33,34)22-14-10-19(2)11-15-22/h3-15H,16-17,27H2,1-2H3,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVJIFKRPKFMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a hydrazine derivative and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
Substitution Reactions: The amino and phenylamino groups are introduced via nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the pyrazole derivative with 4-methylbenzylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl (–SO₂C₆H₄CH₃) group serves as a versatile leaving group in nucleophilic substitution reactions. Under basic conditions, the sulfonyl moiety can be displaced by nucleophiles such as amines or thiols:
Key Finding : The tosyl group’s electron-withdrawing nature enhances electrophilicity at the pyrazole C-4 position, facilitating substitution with soft nucleophiles like thiols .
Hydrolysis of the Acetamide Moiety
The acetamide (–NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Conditions | Product | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 8 h | 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)acetic acid | – | 88% | |
| NaOH (aq)/EtOH, 60°C, 4 h | Sodium salt of the carboxylic acid | – | 92% |
Mechanistic Insight : Base-mediated hydrolysis proceeds via a tetrahedral intermediate, while acid conditions follow a protonation-nucleophilic attack pathway .
Coordination Chemistry with Metal Ions
The pyrazole nitrogen and amino groups act as ligands for transition metals, forming coordination complexes:
| Metal Salt | Solvent | Product Structure | Application | Reference |
|---|---|---|---|---|
| AgNO₃ | MeCN | [Ag(L)₂]NO₃ (L = ligand) | Catalytic asymmetric synthesis | |
| CuCl₂·2H₂O | EtOH/H₂O | [Cu(L)Cl₂]·2H₂O | Antibacterial studies |
Notable Observation : Silver complexes exhibit enhanced catalytic activity in cycloaddition reactions due to Lewis acid character .
Electrophilic Aromatic Substitution on the Phenylamino Group
The phenylamino (–NHC₆H₅) group undergoes nitration and sulfonation at the para position:
Regioselectivity : Directed by the electron-donating –NH group, substitutions occur exclusively at the para position .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) and UV-Vis studies reveal:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. The structure of this compound allows it to interact with various biological targets, leading to cytotoxic effects on cancer cells. For instance, research indicates that similar pyrazole compounds exhibit significant growth inhibition against several cancer cell lines, including breast and colon cancer cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | Growth Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 75 | |
| Compound B | HCT-116 | 68 | |
| Compound C | OVCAR-8 | 85 |
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. A study demonstrated that a structurally similar pyrazole exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac .
Pesticidal Activity
The unique structure of pyrazoles has also led to their exploration as agrochemicals. Some derivatives have shown promise as effective pesticides against various pests. Research indicates that compounds similar to 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide can disrupt pest metabolism, leading to increased mortality rates .
Table 2: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Pest Type | Mortality Rate (%) | Reference |
|---|---|---|---|
| Compound D | Aphids | 90 | |
| Compound E | Whiteflies | 85 | |
| Compound F | Spider Mites | 78 |
Development of Functional Materials
The synthesis of pyrazole compounds has implications in materials science, particularly in the development of functional materials with electronic properties. The incorporation of such compounds into polymer matrices has been shown to enhance conductivity and thermal stability, making them suitable for applications in electronic devices .
Case Study 1: Anticancer Evaluation
In a recent study published in ACS Omega, researchers synthesized a series of N-aryl pyrazole derivatives, including the target compound. These derivatives were evaluated for their anticancer properties against multiple cell lines. The study concluded that specific modifications in the pyrazole structure significantly enhanced cytotoxicity against resistant cancer types .
Case Study 2: Agricultural Field Trials
Field trials conducted on pyrazole-based pesticides demonstrated a marked reduction in pest populations across various crops. The trials indicated that the application of these compounds not only controlled pest populations effectively but also had minimal impact on non-target organisms, showcasing their potential for sustainable agriculture .
Mechanism of Action
The mechanism of action of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Acetamide Analogues
Physicochemical Properties
- Hydrophobicity: The target compound’s tosyl group confers higher hydrophobicity (predicted LogP ~3.5) compared to morpholinosulfonyl analogues (e.g., 5i, LogP ~2.8) due to the nonpolar toluene moiety .
- Solubility: Morpholinosulfonyl derivatives (e.g., 5i–5o) exhibit better aqueous solubility (>50 μM in PBS) than the target compound, where the tosyl group reduces polarity .
- Melting Points: Tosyl-containing compounds generally show higher melting points (e.g., 180–220°C) due to strong intermolecular sulfonyl interactions, whereas morpholinosulfonyl derivatives melt at 150–170°C .
Biological Activity
The compound 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 378.43 g/mol
- CAS Number : 2034454-89-0
The biological activity of pyrazole derivatives, including the compound , is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Inhibition of Kinases : Pyrazole compounds are known to inhibit various kinases, which play crucial roles in cell signaling and proliferation. For instance, studies have shown that related pyrazole derivatives can inhibit p21-activated kinases (PAKs) and phosphoinositide-dependent kinase 1 (PDK1), leading to reduced cancer cell proliferation .
- Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and reducing the risk of chronic diseases .
- Antimicrobial Properties : Certain pyrazole compounds have demonstrated antimicrobial activities against various pathogens, suggesting potential applications in treating infections .
Biological Activity Data
Case Study 1: Anticancer Effects
A study investigated the effects of a related pyrazole compound on thyroid cancer cell lines. The results indicated that the compound inhibited cell growth by interfering with key signaling pathways, specifically through the inhibition of PAK and PDK1 activities. This suggests that similar mechanisms may be at play for this compound, highlighting its potential as an anticancer agent .
Case Study 2: Antioxidant Properties
Research has shown that certain pyrazole derivatives possess significant antioxidant capabilities. In vitro assays demonstrated that these compounds could scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly beneficial for applications in neuroprotection and age-related diseases .
Case Study 3: Antimicrobial Activity
In a comparative study of various acetamide derivatives, some pyrazole-based compounds exhibited moderate activity against gram-positive bacteria. The presence of specific functional groups was correlated with enhanced antimicrobial efficacy, indicating that structural modifications could optimize their therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Core pyrazole formation : Condensation of substituted hydrazines with β-keto esters or nitriles under acidic conditions to generate the pyrazole backbone .
- Tosylation : Introduction of the tosyl group (4-methylbenzenesulfonyl) at the 4-position using tosyl chloride in anhydrous dichloromethane with a base like triethylamine .
- Acetamide coupling : Reaction of the pyrazole intermediate with 4-methylbenzylamine using chloroacetyl chloride in dioxane, followed by recrystallization from ethanol-DMF mixtures for purification .
Q. Optimization Strategies :
- Catalytic control : Use of triethylamine to neutralize HCl byproducts during chloroacetylation improves yield .
- Temperature modulation : Maintaining 20–25°C during exothermic steps prevents side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is critical:
- 1H NMR : Confirms proton environments (e.g., NH peaks at δ 8.2–9.0 ppm for pyrazole and acetamide groups) .
- IR spectroscopy : Detects key functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- LC-MS : Verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity (>95%) .
- Elemental analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What is the role of the tosyl and 4-methylbenzyl substituents in modulating biological activity?
Methodological Answer:
- Tosyl group (4-tosyl) : Enhances metabolic stability by sterically shielding the pyrazole ring from oxidative degradation. It may also facilitate target binding via sulfonyl-protein interactions .
- 4-Methylbenzyl group : Increases lipophilicity, improving membrane permeability. The methyl substituent minimizes cytochrome P450-mediated metabolism, prolonging half-life .
Experimental validation : Compare analogues lacking these groups in cytotoxicity assays (e.g., IC50 shifts in cancer cell lines) .
Q. How can regioselectivity challenges during pyrazole functionalization be addressed?
Methodological Answer: Regioselectivity in pyrazole substitution is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., tosyl) direct electrophiles to the less electron-deficient nitrogen (N-1 vs. N-2) .
- Steric hindrance : Bulky substituents at N-1 (e.g., 4-methylbenzyl) favor reactions at the 3- and 5-positions .
Strategies : - Use protecting groups (e.g., Boc for NH) to block unwanted sites .
- Employ kinetic vs. thermodynamic control (e.g., low-temperature conditions for kinetic products) .
Q. What computational strategies are available to predict the biological activity of this compound?
Methodological Answer:
- PASS algorithm : Predicts potential targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .
- Molecular docking : Simulates binding to targets (e.g., EGFR kinase) using software like AutoDock Vina. Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge region .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~3.5 suggests moderate lipophilicity) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Common sources of discrepancy :
- Assay conditions : Varying pH or serum protein content alters compound solubility (e.g., DMSO concentration thresholds) .
- Cell line variability : Genetic differences (e.g., ABC transporter expression) affect intracellular accumulation .
Resolution workflow :
Dose-response normalization : Express activity as % inhibition relative to positive controls.
Orthogonal assays : Confirm hits using both cell-based (e.g., MTT) and biochemical (e.g., enzyme inhibition) assays .
Metabolite profiling : Use LC-MS to rule out degradation products in conflicting assays .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and polymorph control .
- Quality control : Implement HPLC with a C18 column (gradient: 5–95% acetonitrile in 20 min) to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
